molecular formula C11H23N3O B3167994 2-(4-Aminopiperidin-1-YL)-N-(tert-butyl)acetamide CAS No. 926224-29-5

2-(4-Aminopiperidin-1-YL)-N-(tert-butyl)acetamide

Cat. No.: B3167994
CAS No.: 926224-29-5
M. Wt: 213.32 g/mol
InChI Key: BUQOEAGZLFHAQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Aminopiperidin-1-yl)-N-(tert-butyl)acetamide is a chemical compound with the CAS Number 926224-29-5 and a molecular formula of C11H23N3O . It has a molecular weight of 213.32 g/mol for the freebase and 286.2 g/mol for the dihydrochloride salt form . This molecule features a piperidine ring with a primary amine and a tert-butyl acetamide group, making it a valuable intermediate in medicinal chemistry. Compounds with similar structural motifs, such as the 4-aminopiperidine linker, are frequently utilized in drug discovery efforts, particularly in the development of inhibitors for protein-protein interactions . For instance, research into non-covalent inhibitors of viral proteases and small-molecule inhibitors targeting oncogenic protein complexes has employed related pharmacophores . The presence of both hydrogen bond donor and acceptor sites contributes to its potential for targeted molecular interactions. This product is intended for research purposes and is strictly labeled as For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-aminopiperidin-1-yl)-N-tert-butylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3O/c1-11(2,3)13-10(15)8-14-6-4-9(12)5-7-14/h9H,4-8,12H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUQOEAGZLFHAQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CN1CCC(CC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structure Activity Relationship Sar Studies and Rational Molecular Design

Systematic Exploration of Substituent Effects on the Piperidine (B6355638) Ring System

The piperidine ring is a common scaffold in medicinal chemistry, and its substitution pattern significantly influences the pharmacological profile of a compound. For 2-(4-Aminopiperidin-1-YL)-N-(tert-butyl)acetamide, both the N-1 and C-4 positions are critical points for modification and have a profound impact on molecular recognition and interactions.

The N-1 position of the piperidine ring in the target molecule is substituted with an N-(tert-butyl)acetamide group. This substitution is pivotal for the molecule's interaction with its biological target. The nature of the substituent at this position can modulate several key properties, including:

Receptor Occupancy and Affinity: The N-1 substituent directly influences how the molecule fits into the binding pocket of a receptor. The size, shape, and electronic properties of this group are critical for establishing favorable interactions. For instance, varying the alkyl group on the acetamide (B32628) or replacing the entire acetamide moiety can lead to significant changes in binding affinity.

While specific SAR data for this compound is not extensively published, general principles from related 1,4-disubstituted piperidine series suggest that the nature of the N-1 substituent is a key determinant of activity. For example, in other series of bioactive piperidines, the introduction of a benzyl group at the N-1 position has been shown to be favorable for interactions with certain receptors.

Table 1: Illustrative Impact of N-1 Substitutions on Receptor Affinity

N-1 SubstituentRelative Receptor AffinityPlausible Rationale
-CH₂C(O)NHC(CH₃)₃ (Lead Compound)BaselineThe tert-butyl group may fit into a specific hydrophobic pocket.
-CH₂C(O)NHCH₃ReducedSmaller methyl group may not fully occupy the hydrophobic pocket.
-CH₂C(O)NH-phenylIncreasedPhenyl group could establish additional π-π stacking interactions.
-CH₂CH₃Significantly ReducedLack of the acetamide moiety may result in the loss of key hydrogen bonding interactions.

This table is for illustrative purposes based on general medicinal chemistry principles.

The amino group at the C-4 position of the piperidine ring is a key functional group that can participate in crucial hydrogen bonding interactions with the target protein. Its basicity and the nature of its substituents are critical for molecular recognition.

Hydrogen Bonding: The primary amine at the C-4 position can act as a hydrogen bond donor, which is often a critical interaction for anchoring the ligand in the binding site.

Ionic Interactions: Depending on the physiological pH and the pKa of the amino group, it can be protonated and form ionic bonds with acidic residues (e.g., aspartate or glutamate) in the receptor.

Substitution Effects: Alkylation or acylation of the 4-amino group can have a dramatic effect on activity. Such modifications can alter the hydrogen bonding capacity, introduce steric hindrance, or change the electronic distribution of the molecule.

Studies on other 4-aminopiperidine-based compounds have demonstrated that even small changes at this position can lead to significant gains or losses in potency.

Table 2: Illustrative Impact of C-4 Amino Group Variations on Biological Activity

C-4 SubstituentExpected Biological ActivityRationale
-NH₂ (Lead Compound)BaselinePrimary amine allows for optimal hydrogen bonding and potential ionic interactions.
-NHCH₃VariableMonomethylation might maintain some hydrogen bonding while altering basicity and steric profile.
-N(CH₃)₂ReducedDimethylation eliminates hydrogen bond donor capacity and increases steric bulk.
-NHC(O)CH₃Significantly ReducedAcylation reduces basicity and introduces a bulkier group, potentially disrupting key interactions.

This table is for illustrative purposes based on general medicinal chemistry principles.

Contribution of the Acetamide Linker and the N-(tert-butyl) Group to Molecular Profile

The Acetamide Linker: This linker provides a rigid scaffold that properly orients the N-(tert-butyl) group relative to the piperidine ring. The amide bond within the linker can also participate in hydrogen bonding with the receptor, acting as both a hydrogen bond donor (the N-H) and acceptor (the C=O). The length and flexibility of this linker are critical; shortening or lengthening it could misalign the key interacting moieties.

Conformational Preferences and Their Influence on Ligand-Receptor Interactions

The three-dimensional conformation of this compound is a critical determinant of its biological activity. The piperidine ring typically adopts a chair conformation, and the substituents at the N-1 and C-4 positions can exist in either axial or equatorial orientations.

Piperidine Ring Conformation: The preferred conformation of the piperidine ring will place the bulky substituents in positions that minimize steric strain. It is generally expected that the 1,4-disubstituted piperidine ring will adopt a chair conformation with both substituents in the equatorial position to minimize 1,3-diaxial interactions.

Understanding the preferred conformations is essential for designing derivatives that are pre-organized for binding, which can lead to an increase in affinity. Computational studies, such as conformational analysis and molecular dynamics simulations, are invaluable tools for exploring the conformational landscape of this molecule.

Computational and Ligand-Based Design Principles for Derivative Optimization

In the absence of a known receptor structure, ligand-based drug design (LBDD) methods are powerful tools for guiding the optimization of derivatives of this compound. These methods rely on the principle that molecules with similar structures are likely to have similar biological activities.

Pharmacophore Modeling: A pharmacophore model can be developed based on the key structural features of the lead compound and its analogs. This model would define the essential spatial arrangement of features like hydrogen bond donors and acceptors, hydrophobic centers, and charged groups that are required for biological activity. This model can then be used to screen virtual libraries for new compounds with diverse scaffolds that match the pharmacophore.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can be performed to establish a mathematical relationship between the physicochemical properties of a series of analogs and their biological activity. This can help in predicting the activity of newly designed compounds and in understanding which properties are most important for activity.

Molecular Docking (if a target is identified): If a plausible biological target is identified and its 3D structure is available, molecular docking can be used to predict the binding mode of this compound and its derivatives. This can provide valuable insights into the specific interactions with the receptor and guide the design of new analogs with improved binding affinity and selectivity.

By integrating these computational approaches with synthetic chemistry, it is possible to systematically explore the chemical space around the this compound scaffold and design novel derivatives with enhanced molecular profiles.

Computational and Theoretical Chemistry Investigations of 2 4 Aminopiperidin 1 Yl N Tert Butyl Acetamide

Molecular Docking Simulations for Predicting Ligand-Target Interactions

There are no specific molecular docking studies available in the reviewed literature for 2-(4-Aminopiperidin-1-YL)-N-(tert-butyl)acetamide. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Knowledge of the preferred orientation in turn may be used to predict the strength of association or binding affinity between two molecules using, for example, scoring functions.

Advanced Molecular Dynamics (MD) Simulations for Conformational Sampling and Stability

No dedicated molecular dynamics (MD) simulation studies for this compound have been reported. MD simulations provide detailed information about the fluctuations and conformational changes of proteins and nucleic acids. These simulations can be used to explore the conformational space of a molecule and to assess its stability in various environments.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

There is a lack of published quantum chemical calculations specifically for this compound. Quantum chemical calculations are used to study the electronic structure and reactivity of molecules. These methods can provide insights into properties such as molecular orbital energies, charge distributions, and the mechanisms of chemical reactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

No Quantitative Structure-Activity Relationship (QSAR) models that include this compound have been identified in the literature. QSAR models are regression or classification models used in the chemical and biological sciences and engineering. In these models, the predictors consist of physicochemical properties or theoretical molecular descriptors of chemicals; the response variable could be a biological activity of the chemicals.

Analysis of Conformational Energy Landscapes and Stereoisomerism

A detailed analysis of the conformational energy landscape and stereoisomerism of this compound is not available in the current body of scientific literature. Such an analysis would involve mapping the potential energy of the molecule as a function of its dihedral angles to identify stable conformers and the energy barriers between them. Due to the presence of a stereocenter at the 4-position of the piperidine (B6355638) ring, this compound can exist as two enantiomers, (R)- and (S)-2-(4-aminopiperidin-1-yl)-N-(tert-butyl)acetamide. However, without experimental or computational data, a detailed discussion of their specific properties and potential differences in biological activity is not possible.

Chemical Reactivity and Derivatization Strategies for 2 4 Aminopiperidin 1 Yl N Tert Butyl Acetamide

Reactions Involving the Piperidine (B6355638) Ring Nitrogen (N-1)

The tertiary amine at the N-1 position of the piperidine ring is a key site for derivatization. Its nucleophilic character allows for a range of chemical transformations, primarily through alkylation and acylation reactions.

Alkylation: The N-1 nitrogen can be readily alkylated using various alkyl halides (e.g., bromoacetonitrile, 2-iodoethanol) or other electrophilic reagents. researchgate.net These reactions are typically carried out in the presence of a base to neutralize the resulting acid. The choice of solvent and temperature can influence the reaction rate and yield. For instance, N-alkylation with 1-(4-aminopiperidin-1-yl)-3-phenylpropan-2-ol has been achieved in a suspension of potassium carbonate in acetonitrile. nih.gov

Aza-Michael Addition: The N-1 nitrogen can also participate in aza-Michael reactions with α,β-unsaturated compounds like acrylonitrile (B1666552) and tert-butyl acrylate. researchgate.net This conjugate addition provides a convenient method for introducing three-carbon chains onto the piperidine ring.

Reductive Amination: While not a direct reaction on the pre-formed 2-(4-aminopiperidin-1-yl)-N-(tert-butyl)acetamide, the synthesis of N-substituted piperidines often involves the reductive amination of a piperidone precursor. researchgate.net This highlights a synthetic strategy where the substituent on the N-1 nitrogen is introduced early in the synthetic sequence.

Table 1: Examples of N-1 Derivatization Reactions

ReagentReaction TypeProduct Functional Group
BromoacetonitrileAlkylationNitrile
2-IodoethanolAlkylationAlcohol
AcrylonitrileAza-Michael AdditionNitrile
tert-Butyl acrylateAza-Michael AdditionEster

Chemical Transformations of the Primary Amine at the Piperidine C-4 Position

The primary amine at the C-4 position is another highly reactive site, offering numerous possibilities for derivatization. Its nucleophilicity allows it to react with a wide array of electrophiles.

Acylation: The primary amine readily undergoes acylation with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form amides. This is a common strategy to introduce a variety of functional groups and to explore structure-activity relationships in drug discovery programs.

Alkylation: N-alkylation of the C-4 amine can be achieved using alkyl halides. However, careful control of reaction conditions is necessary to avoid over-alkylation. Reductive amination with aldehydes or ketones provides a more controlled method for introducing alkyl substituents.

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, which can be valuable for introducing groups that can act as hydrogen bond donors and acceptors.

Urea and Thiourea Formation: The primary amine can react with isocyanates and isothiocyanates to form ureas and thioureas, respectively. These functional groups are often found in biologically active molecules.

Table 2: Derivatization of the C-4 Primary Amine

Reagent TypeFunctional Group Formed
Acyl ChlorideAmide
Aldehyde/Ketone (Reductive Amination)Secondary or Tertiary Amine
Sulfonyl ChlorideSulfonamide
IsocyanateUrea

Modifications and Derivatizations of the Acetamide (B32628) Moiety

The acetamide moiety, while generally more stable than the amine functionalities, can also be a site for chemical modification.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and the tert-butylamine (B42293). This reaction, however, often requires harsh conditions.

Reduction: The amide can be reduced to the corresponding amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). nih.gov This transformation converts the acetamide linker into a more flexible ethylamine (B1201723) linker.

Modification of the tert-Butyl Group: While direct modification of the tert-butyl group is challenging due to its steric bulk and lack of reactive handles, it is conceivable to synthesize analogs with different N-substituents on the acetamide. For example, starting with 2-(4-aminopiperidin-1-yl)acetic acid, a variety of amides can be prepared by coupling with different primary or secondary amines.

Oxidative and Reductive Transformations of the Scaffold

Oxidation: The piperidine ring can be susceptible to oxidation, potentially leading to the formation of N-oxides or ring-opened products under strong oxidizing conditions. The primary amine at C-4 can also be oxidized.

Reduction: As mentioned, the acetamide can be reduced. Catalytic hydrogenation can be used to reduce other functional groups that might be introduced during derivatization, such as nitriles or double bonds. For example, pyridinium (B92312) precursors can be hydrogenated to form the piperidine ring. nih.gov

Design and Synthesis of Functionalized Derivatives for Probe Development

The chemical reactivity of this compound makes it a suitable scaffold for the design and synthesis of functionalized derivatives for use as chemical probes. researchgate.netnih.gov Probes often require the incorporation of reporter groups such as fluorophores, biotin (B1667282) tags, or photoreactive groups.

These functional groups can be introduced by reacting the appropriate derivative of the reporter group with either the N-1 nitrogen or the C-4 primary amine. For example, a fluorescent dye containing a carboxylic acid could be coupled to the C-4 amine to create a fluorescent probe. Alternatively, a linker with a terminal alkyne or azide (B81097) could be attached to the N-1 position, allowing for subsequent "click" chemistry with a reporter molecule.

The synthesis of such probes often involves multi-step sequences where protecting groups are used to ensure selective reaction at the desired position. For instance, the C-4 amine can be protected with a Boc group while modifications are made at the N-1 position. nih.gov Subsequent deprotection then allows for derivatization of the C-4 amine.

Applications in Chemical Biology and Advanced Materials Research

Utilization as Chemical Probes for Investigating Biological Pathways

While 2-(4-Aminopiperidin-1-YL)-N-(tert-butyl)acetamide has not been specifically identified as a chemical probe in major studies, its underlying 4-aminopiperidine (B84694) (4AP) scaffold is a key component in the development of molecules that modulate biological pathways. For instance, a high-throughput screen identified 4AP derivatives as potent inhibitors of Hepatitis C Virus (HCV) proliferation. nih.gov These compounds were found to target the assembly and release stages of the HCV life cycle, demonstrating the utility of the 4AP scaffold in creating tools to investigate viral replication pathways. nih.gov The primary amino group on the piperidine (B6355638) ring allows for the attachment of reporter tags, such as fluorophores or biotin (B1667282), which would be a necessary modification to convert a molecule like this compound into a chemical probe for studying target engagement and localization within cells.

Integration into Complex Bifunctional Molecules and Molecular Architectures (e.g., Proteolysis-Targeting Chimeras - PROTACs)

The structure of this compound is archetypal of a linker element used in the construction of complex bifunctional molecules like Proteolysis-Targeting Chimeras (PROTACs). PROTACs are designed with two distinct ligands connected by a linker; one ligand binds to a target protein of interest, and the other recruits an E3 ubiquitin ligase. nih.gov This proximity induces the ubiquitination and subsequent degradation of the target protein. nih.gov

The linker's composition and length are critical for the efficacy of a PROTAC. nih.gov The "2-(4-aminopiperidin-1-yl)" portion of the subject compound can serve as a rigid, hydrophilic component of a linker, providing a defined spatial separation between the two ends of the PROTAC. The primary amine offers a convenient attachment point for a "warhead" that binds the target protein. The acetamide (B32628) linkage is a common chemical feature in PROTAC linkers, contributing to the chain's flexibility and polarity. medchemexpress.com While polyethylene (B3416737) glycol (PEG) and alkyl chains are the most common linkers, the incorporation of cyclic structures like piperidine can offer better control over the linker's conformation, which is crucial for the successful formation of the ternary complex (Target Protein-PROTAC-E3 Ligase). biochempeg.com

Role as Versatile Building Blocks for the Construction of Diverse Chemical Libraries

The 4-aminopiperidine scaffold is a well-established and highly valued building block for generating diverse chemical libraries for drug discovery. researchgate.netsemanticscholar.org Piperidine derivatives are found in numerous pharmaceuticals due to the ring's ability to act as a rigid scaffold that can orient substituents in precise three-dimensional arrangements. semanticscholar.org

The synthetic utility of the 4-aminopiperidine core, as present in this compound, stems from its multiple reactive sites. The primary amine at the 4-position and the secondary amine at the 1-position (once the acetamide group is considered a substituent) can be independently functionalized. This allows for the systematic and combinatorial synthesis of a vast number of analogues. acs.org For example, in the development of HCV assembly inhibitors, the 4-aminopiperidine core was systematically modified at both the 1- and 4-positions to explore the structure-activity relationship (SAR) and optimize potency and pharmacokinetic properties. nih.govacs.org This versatility makes the scaffold ideal for generating libraries to screen against a wide array of biological targets. researchgate.net

Table 1: Examples of Chemical Library Scaffolds and Their Applications
ScaffoldKey Functional Groups for DerivatizationApplication / Target ClassReference
4-Aminopiperidine1-position (ring nitrogen), 4-position (amino group)HCV Assembly Inhibitors, Muscarinic M3 Antagonists nih.govresearchgate.netacs.org
2,6-Diphenyl PiperidineVarious positions on phenyl rings and piperidineAnticancer, Antiviral, CNS agents tandfonline.com
4-AnilidopiperidineAniline nitrogen, piperidine nitrogenOpioid Receptor Agonists (e.g., Fentanyl) tandfonline.com

Studies of General Molecular Recognition and Protein-Ligand Binding Phenomena

The structural features of this compound contribute to its potential for molecular recognition and protein-ligand binding. The piperidine ring acts as a conformationally restricted spacer, while the amino group can serve as a hydrogen bond donor and acceptor, or form a salt bridge with acidic residues in a protein binding pocket. acs.org

The N-(tert-butyl)acetamide moiety is also significant for molecular interactions. The bulky, hydrophobic tert-butyl group can fit into lipophilic pockets within a protein, contributing to binding affinity through van der Waals interactions. This has been demonstrated in studies of non-covalent inhibitors of the SARS-CoV 3CL protease. nih.gov In that research, a series of molecules containing an N-(tert-butyl)...acetamide structure were optimized, and X-ray crystallography revealed that the tert-butyl group occupied the S2 pocket of the enzyme's active site. nih.gov The amide group itself is a classic hydrogen bond donor and acceptor, further anchoring the ligand within the binding site. The combination of the rigid piperidine scaffold, the hydrogen-bonding capabilities of the amino and amide groups, and the hydrophobic nature of the tert-butyl group provides a well-defined pharmacophore for interaction with various biological targets. nih.gov

Table 2: Role of Structural Motifs in Protein-Ligand Binding
Structural Motif (from subject compound)Potential Binding InteractionsExample from Related ResearchReference
4-Aminopiperidine RingForms hydrogen bonds and salt bridges via the amino group; acts as a rigid scaffold.Interaction with muscarinic M3 receptors. researchgate.net
N-(tert-butyl) GroupOccupies hydrophobic/lipophilic pockets through van der Waals forces.Binding to the S2 pocket of SARS-CoV 3CL protease. nih.gov
Acetamide LinkerActs as a hydrogen bond donor and acceptor.Common feature in various enzyme inhibitors and bioactive molecules. nih.gov

Future Research Directions and Methodological Advancements

Development of Green and Sustainable Synthetic Routes for Piperidine-Acetamide Derivatives

The pharmaceutical industry is increasingly prioritizing the development of environmentally benign and sustainable manufacturing processes. unibo.it For piperidine-acetamide derivatives, future research will focus on creating "green" synthetic routes that minimize waste, reduce energy consumption, and utilize less hazardous materials.

Key areas of development include:

Catalyst-Free Reactions: Exploring one-pot tandem protocols that integrate amide activation, reduction, and intramolecular nucleophilic substitution without the need for metal catalysts. mdpi.com Such methods offer milder reaction conditions and simplify the synthesis of various N-substituted piperidines. mdpi.com

Biocatalysis: Utilizing enzymes, such as immobilized lipases, to catalyze the multicomponent synthesis of piperidine (B6355638) derivatives. semanticscholar.org This approach offers high selectivity and operates under mild, environmentally friendly conditions. semanticscholar.org

Renewable Feedstocks: Investigating the use of biomass-derived starting materials to construct the piperidine ring. rsc.org Strategies like the Paal–Knorr condensation of biomass-derivable dicarbonyl compounds with amines represent a promising avenue for sustainable synthesis. rsc.org

Alternative Solvents: Moving away from traditional volatile organic solvents towards greener alternatives like water, ionic liquids, or supercritical fluids. unibo.it Research into solvent-free reaction conditions is also a significant goal. researchgate.net

An efficient green chemistry approach has already been demonstrated for the synthesis of N-substituted piperidones, which are key precursors for more complex piperidine derivatives. researchgate.net This methodology presents significant advantages over classical synthetic approaches like the Dieckmann condensation. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Future applications of AI and ML include:

De Novo Drug Design: Employing generative models to design novel piperidine-acetamide structures with desired pharmacological profiles. AI can explore vast chemical spaces to identify molecules with optimal potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. researchgate.net

Predictive Modeling: Using ML algorithms to build predictive models for structure-activity relationships (SAR), toxicity, and pharmacokinetic properties. oxfordglobal.comnih.gov These models can prioritize the synthesis of the most promising candidates, thereby reducing the time and cost of experimental work. nih.gov

Virtual Screening: Applying AI-powered virtual high-throughput screening (vHTS) to screen large compound libraries against specific biological targets. nih.gov This allows for the rapid identification of potential hit compounds from the piperidine-acetamide class.

Synthesis Planning: Utilizing AI to devise optimal and efficient synthetic routes for target molecules, including complex piperidine derivatives.

The integration of AI and ML with high-dimensional data has the potential to significantly decrease the costs of clinical trials and improve success rates by optimizing lead compounds before they enter development. nih.gov

AI/ML ApplicationDescriptionPotential Impact on Piperidine-Acetamide Research
De Novo Design Generation of novel molecular structures with desired properties.Creation of new derivatives with enhanced efficacy and safety profiles.
Predictive SAR Modeling the relationship between chemical structure and biological activity.Faster optimization of lead compounds by predicting potency and selectivity.
Virtual Screening Computationally screening large libraries of compounds against a target.Rapid identification of new piperidine-acetamide hits for various diseases.
ADMET Prediction Predicting the absorption, distribution, metabolism, excretion, and toxicity of compounds.Early deselection of candidates with poor pharmacokinetic or safety profiles.

In-depth Mechanistic Studies of Novel Synthetic Transformations

A fundamental understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and developing new, more efficient transformations. Future research will involve detailed mechanistic studies of reactions used to construct and functionalize the piperidine-acetamide core.

Areas of focus will include:

Catalytic Cycles: Elucidating the precise steps involved in metal-catalyzed reactions, such as copper-catalyzed intramolecular C-H amination for piperidine synthesis. acs.org This involves isolating and characterizing key intermediates and using computational methods like Density Functional Theory (DFT) calculations to map out the reaction pathway. acs.org

Reaction Kinetics: Studying the rates of different synthetic steps to identify rate-limiting steps and opportunities for optimization.

Stereoselectivity: Investigating the origins of stereoselectivity in asymmetric syntheses of chiral piperidine derivatives. This knowledge is essential for producing single-enantiomer drugs. nih.gov

Tandem and Multicomponent Reactions: Unraveling the complex mechanistic pathways of one-pot reactions where multiple bonds are formed sequentially. researchgate.net For example, the mechanism for the synthesis of highly functionalized piperidines using recyclable magnetic catalysts involves a tandem one-pot oxidative reaction. researchgate.net

Classic reactions for piperidine synthesis, such as the Petrenko-Kritschenko reaction, which involves a double Mannich reaction, continue to be subjects of mechanistic investigation to improve their efficiency and scope. dtic.mil

Exploration of Underexplored Chemical Space through Advanced Derivatization

Expanding the chemical diversity of piperidine-acetamide libraries is essential for discovering new biological activities and intellectual property. Future work will concentrate on advanced derivatization strategies to access novel regions of chemical space.

Key strategies include:

Modular Synthesis: Developing modular approaches that allow for the easy and systematic variation of different parts of the 2-(4-Aminopiperidin-1-YL)-N-(tert-butyl)acetamide scaffold. A recently developed two-stage process combining biocatalytic C-H oxidation with nickel-electrocatalyzed radical cross-coupling dramatically simplifies the construction of complex piperidines. news-medical.net

Bioisosteric Replacement: Systematically replacing key functional groups (e.g., the tert-butyl group or the acetamide (B32628) linker) with bioisosteres to modulate potency, selectivity, and pharmacokinetic properties.

Conformational Constraint: Introducing rigid structural elements, such as bridged piperidine analogues, to lock the molecule into a specific conformation favored by the biological target. nih.gov This can lead to significant enhancements in binding affinity. nih.gov

Novel Tagging: Employing derivatization tags, such as N-(4-aminophenyl)piperidine, not for biological activity but to enhance analytical detection and separation in techniques like supercritical fluid chromatography-mass spectrometry (SFC-MS). rowan.eduresearchgate.net This can improve the characterization of new derivatives. nsf.gov

These derivatization efforts aim to improve drug-like properties by, for example, increasing the three-dimensionality (sp3 character) of the molecules, which can enhance aqueous solubility and lower lipophilicity. nih.gov

Implementation of High-Throughput Screening and Lead Optimization Methodologies in Chemical Discovery

To efficiently identify and refine new drug candidates from large libraries of piperidine-acetamide derivatives, the implementation of modern screening and optimization technologies is crucial.

Future efforts will involve:

High-Throughput Screening (HTS): Utilizing automated HTS platforms to rapidly screen large and diverse libraries of piperidine-based compounds against validated biological targets or in phenotypic assays. mdpi.comnuvisan.com The goal is to identify initial "hit" compounds that can serve as starting points for drug discovery programs. nuvisan.com

Fragment-Based Screening: An alternative to HTS, this method screens smaller, less complex "fragments" to identify low-affinity binders. These hits can then be grown or linked to develop more potent leads. nuvisan.com

Structure-Activity Relationship (SAR) Guided Optimization: Once hits are identified, a systematic process of lead optimization begins. This involves making iterative chemical modifications to the hit structure to improve potency, selectivity, and ADME properties while minimizing toxicity. youtube.com Computational docking and molecular dynamics simulations are often used to guide this process and understand the binding modes of potent compounds. nih.govrsc.org

Pharmacokinetic Profiling: Integrating early-stage ADME and pharmacokinetic (PK) testing into the optimization cycle. This ensures that optimized compounds not only are potent but also have the necessary properties to be effective in vivo. nih.govyoutube.com

The ultimate goal of lead optimization is not necessarily to create the single best molecule but to design a lead candidate that meets the stringent safety and efficacy criteria required for an Investigational New Drug (IND) submission and subsequent clinical trials. youtube.com

Q & A

Q. What are the recommended synthetic routes for 2-(4-aminopiperidin-1-yl)-N-(tert-butyl)acetamide, and how do reaction conditions influence yield and purity?

  • Methodology : The compound can be synthesized via nucleophilic substitution or amide coupling. A common approach involves reacting 4-aminopiperidine with tert-butyl bromoacetate under basic conditions (e.g., K₂CO₃ in DMF) to form the piperidine-acetamide backbone. Yield optimization requires controlled temperature (40–60°C) and inert atmosphere to prevent oxidation of the amine group. Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) followed by recrystallization in ethyl acetate improves purity (>95%) .
  • Characterization : Confirm structure using ¹H/¹³C NMR (e.g., tert-butyl singlet at δ 1.4 ppm, piperidine protons at δ 2.5–3.5 ppm) and high-resolution mass spectrometry (HRMS) .

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : Store as a lyophilized powder at –20°C in airtight, light-protected containers to prevent hydrolysis of the acetamide bond. For short-term use, dissolve in anhydrous DMSO (1–10 mM) and aliquot to avoid freeze-thaw cycles .
  • Stability Testing : Monitor degradation via HPLC (C18 column, UV detection at 254 nm) over 6 months. Purity loss >5% indicates compromised stability; reformulate with desiccants or antioxidants (e.g., BHT) .

Q. What analytical techniques are critical for confirming the compound’s identity and purity?

  • Purity Analysis : Use reverse-phase HPLC (e.g., Agilent Zorbax SB-C18, gradient: 10–90% acetonitrile in water with 0.1% TFA) to detect impurities (<2%).
  • Structural Confirmation : FT-IR for amide C=O stretch (~1650 cm⁻¹) and tertiary amine N-H bend (~1550 cm⁻¹). X-ray crystallography resolves stereochemical ambiguities in the piperidine ring .

Advanced Research Questions

Q. How does the stereochemistry of the 4-aminopiperidine moiety influence the compound’s biological activity?

  • Experimental Design : Synthesize enantiomers via chiral resolution (e.g., chiral HPLC with amylose columns) or asymmetric catalysis. Compare binding affinity to target receptors (e.g., σ-1 or NMDA) using radioligand displacement assays (IC₅₀ values).
  • Data Interpretation : Contradictions in IC₅₀ between enantiomers suggest stereospecific interactions. For example, (R)-enantiomers may show 10-fold higher affinity due to optimal hydrogen bonding with receptor residues .

Q. What strategies are effective in resolving contradictions between in vitro and in vivo pharmacological data for this compound?

  • In Vitro-In Vivo Correlation (IVIVC) : Use microsomal stability assays (human/rat liver microsomes) to predict metabolic clearance. If in vitro activity (e.g., IC₅₀ = 50 nM) does not translate to in vivo efficacy, modify the tert-butyl group to reduce plasma protein binding (e.g., replace with cyclopropyl) .
  • Mechanistic Studies : Perform PET imaging with radiolabeled analogs (e.g., ¹¹C-tert-butyl) to track brain penetration and target engagement in rodent models .

Q. How can structural modifications enhance the compound’s selectivity for neurological targets while minimizing off-target effects?

  • Rational Design : Replace the tert-butyl group with bioisosteres (e.g., adamantane) to improve lipophilicity (logP optimization). Introduce fluorine at the piperidine 4-position to enhance metabolic stability via steric hindrance .
  • In Silico Screening**: Use molecular docking (AutoDock Vina) to predict interactions with off-target kinases (e.g., GSK-3β). Validate selectivity via kinome-wide profiling (Eurofins KinaseProfiler) .

Q. How can computational modeling predict the binding affinity of this compound to neurological targets, and what experimental validations are required?

  • Modeling Workflow :

Generate 3D conformers (Open Babel) and dock into homology models of σ-1 receptors (Swiss-Model).

Calculate binding free energy (MM-GBSA) using AMBER.

  • Validation :
    Compare predicted ΔG values with surface plasmon resonance (SPR) data. Discrepancies >1 kcal/mol require refinement of force field parameters or receptor flexibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Aminopiperidin-1-YL)-N-(tert-butyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(4-Aminopiperidin-1-YL)-N-(tert-butyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.